molecular formula C13H9F4NO B1450747 3-Amino-2-fluoro-3'-(trifluoromethoxy)biphenyl CAS No. 1261780-30-6

3-Amino-2-fluoro-3'-(trifluoromethoxy)biphenyl

Cat. No. B1450747
M. Wt: 271.21 g/mol
InChI Key: DGYNUZDSBBTDNW-UHFFFAOYSA-N
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Description

The compound “3-Amino-2-fluoro-3’-(trifluoromethoxy)biphenyl” belongs to the class of organic compounds known as aromatic anilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with an aromatic group . It is a versatile material used extensively in scientific research and exhibits remarkable properties, making it valuable for various applications such as drug synthesis, material science, and organic chemistry.

Scientific Research Applications

1. Analytical Standards in PCB Measurements

3-Amino-2-fluoro-3'-(trifluoromethoxy)biphenyl and similar compounds have been used in the synthesis of monofluorinated polychlorinated biphenyls (fluoro-PCBs) for use as analytical standards in PCB measurements. This includes the synthesis of fluoro-PCBs that are analogues of toxic PCB congeners listed by WHO (Sott, Hawner, & Johansen, 2008).

2. Development of Fluoroalkyl Amino Reagents

Fluoroalkyl amino reagents, developed from trifluoromethyl trifluorovinyl ether, are utilized for introducing the fluoro(trifluoromethoxy)methyl group onto arenes and heterocycles. These compounds serve as important building blocks in medicinal and agricultural chemistry (Schmitt et al., 2017).

3. Polymer Synthesis

The compound is used in the synthesis of novel poly(arylene ether)s. These polymers, derived from bisfluoro monomers including 3-amino-2-fluoro compounds, exhibit high thermal stability and are soluble in a wide range of organic solvents. They are useful in various applications due to their unique properties (Salunke, Ghosh, & Banerjee, 2007).

4. Photoredox Catalysis

Compounds like 3-amino-2-fluoro-3'-(trifluoromethoxy)biphenyl are instrumental in the development of photoredox systems for catalytic fluoromethylation. This process is crucial in synthetic organic chemistry, particularly in the creation of organofluorine compounds (Koike & Akita, 2016).

5. Molluscicidal Agents

Fluorine substituted derivatives of this compound have been explored as potential molluscicidal agents against snails responsible for Bilharziasis diseases. This highlights its potential use in public health and pest control (Al-Romaizan, Makki, & Abdel-Rahman, 2014).

Safety And Hazards

The safety data sheet for a similar compound, 2-Amino-3-(trifluoromethyl)benzoic acid, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Fluorine-containing compounds, such as “3-Amino-2-fluoro-3’-(trifluoromethoxy)biphenyl”, are synthesized in pharmaceutical research on a routine basis and about 10% of all marketed pharmaceuticals contain a fluorine atom . There has been an enormous increase in the use of fluorine-containing compounds for medicinal applications . Therefore, it can be expected that more fluorinated drugs will be developed in the near future, as fluoro-organic compounds continue to attract attention in the field of chemistry and biochemistry .

properties

IUPAC Name

2-fluoro-3-[3-(trifluoromethoxy)phenyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F4NO/c14-12-10(5-2-6-11(12)18)8-3-1-4-9(7-8)19-13(15,16)17/h1-7H,18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGYNUZDSBBTDNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(F)(F)F)C2=C(C(=CC=C2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F4NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-2-fluoro-3'-(trifluoromethoxy)biphenyl

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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